1-Stearoyl-sn-glycero-3-phosphocholine
1-Stearoyl-sn-glycero-3-phosphocholine
1-stearoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 18:0 in which the acyl substituent is located at position 1 and is specified as stearoyl. It has a role as a mouse metabolite and an apoptosis inducer. It is a 1-O-acyl-sn-glycero-3-phosphocholine and a lysophosphatidylcholine 18:0. It is functionally related to an octadecanoic acid.
1-Octadecanoyl-sn-glycero-3-phosphocholine is a natural product found in Homo sapiens, Lysiphlebia japonica, and other organisms with data available.
PC(18:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
1-Octadecanoyl-sn-glycero-3-phosphocholine is a natural product found in Homo sapiens, Lysiphlebia japonica, and other organisms with data available.
PC(18:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
19420-57-6
VCID:
VC21183786
InChI:
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Molecular Formula:
C26H54NO7P
Molecular Weight:
523.7 g/mol
1-Stearoyl-sn-glycero-3-phosphocholine
CAS No.: 19420-57-6
Cat. No.: VC21183786
Molecular Formula: C26H54NO7P
Molecular Weight: 523.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-stearoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 18:0 in which the acyl substituent is located at position 1 and is specified as stearoyl. It has a role as a mouse metabolite and an apoptosis inducer. It is a 1-O-acyl-sn-glycero-3-phosphocholine and a lysophosphatidylcholine 18:0. It is functionally related to an octadecanoic acid. 1-Octadecanoyl-sn-glycero-3-phosphocholine is a natural product found in Homo sapiens, Lysiphlebia japonica, and other organisms with data available. PC(18:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 19420-57-6 |
| Molecular Formula | C26H54NO7P |
| Molecular Weight | 523.7 g/mol |
| IUPAC Name | [(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1 |
| Standard InChI Key | IHNKQIMGVNPMTC-RUZDIDTESA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
| Appearance | Assay:≥98%A crystalline solid |
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